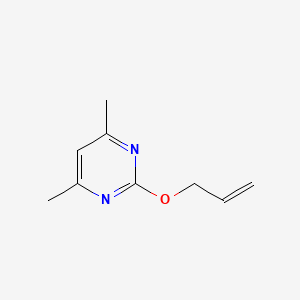

4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine

Description

4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine is a pyrimidine derivative characterized by a six-membered aromatic ring with methyl groups at positions 4 and 6, and a propenyloxy (allyloxy) substituent at position 2. Pyrimidine derivatives are widely studied for their versatility in medicinal chemistry and materials science due to their ability to engage in hydrogen bonding, π-π interactions, and metal coordination.

Properties

IUPAC Name |

4,6-dimethyl-2-prop-2-enoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-4-5-12-9-10-7(2)6-8(3)11-9/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVULHMPZWIVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OCC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine typically involves the reaction of 4,6-dimethylpyrimidine with prop-2-en-1-ol (allyl alcohol) under specific conditions. The reaction can be carried out using a suitable catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The allyloxy group at position 2 can participate in nucleophilic substitution reactions under specific conditions. For example:

Reaction with Amines

In studies of structurally related pyrimidines (e.g., S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine), nucleophilic substitution at position 2 occurs with amines like benzylamine or morpholine, yielding sulfinic acid salts and pyrimidinyl sulfenamides . Analogously, 4,6-dimethyl-2-(prop-2-en-1-yloxy)pyrimidine may undergo displacement of the allyloxy group with nucleophiles under basic or acidic conditions.

Example Reaction Pathway

Key Observations

-

Substitution feasibility depends on the leaving group ability of the allyloxy moiety, which may require activation (e.g., protonation under acidic conditions).

-

Steric hindrance from the 4,6-dimethyl groups could slow reactivity at position 2 .

Oxidation and Reduction of the Allyloxy Group

The prop-2-en-1-yloxy substituent contains a reactive double bond amenable to oxidation or reduction:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | Epoxidation (e.g., mCPBA) | 2-(2,3-Epoxypropoxy)-4,6-dimethylpyrimidine | Forms an epoxide, potentially useful for further ring-opening reactions. |

| Reduction | Catalytic hydrogenation (H₂/Pd) | 2-(Propoxy)-4,6-dimethylpyrimidine | Saturates the double bond to yield a stable alkoxy derivative. |

Cycloaddition and Rearrangement Reactions

The allyloxy group’s conjugated double bond may engage in cycloaddition processes:

Potential Diels-Alder Reactivity

While not directly observed in the provided sources, analogous allyl ethers participate in Diels-Alder reactions as dienophiles. For example, reaction with electron-deficient dienes could yield bicyclic adducts.

Interactions with Sulfinic Acids

Studies on 4,6-dimethylpyrimidine-2-yl thiosulfoesters demonstrate that the 2-position reacts with sulfinic acids to form thiosulfoesters . A similar pathway might apply to the allyloxy derivative:

Proposed Reaction

Experimental Data from Analogs

| Compound | Yield | Conditions | Reference |

|---|---|---|---|

| S-(4,6-Dimethylpyrimidin-2-yl)thiohydroxylamine | 84% | Chloramine/KOH, 0–4°C | |

| 4,6-Dimethylpyrimidin-2-yl S-ester | 22–76% | Alcohol-water, room temperature |

Stability and Side Reactions

Scientific Research Applications

4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine has several scientific research applications, including:

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It may serve as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.

Medicine: The compound's derivatives can be explored for their potential therapeutic properties, including antiviral, antibacterial, or anticancer activities.

Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include interactions with cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Piperazine-Linked Derivatives

Compounds like 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine () demonstrate the critical role of substituents in receptor binding. For example:

- Carbonyl-containing linkers (e.g., in compound 5, Ki hA2A = 11.2 μM) enhance adenosine A2A receptor affinity compared to reduced analogs (compound 9, Ki hA2A > 30 μM) .

- Linker length : Extending the linker beyond two carbons (e.g., compounds 7 and 8) abolishes A2A receptor binding (Ki > 100 μM), emphasizing steric limitations .

Aryl Amino Derivatives

4,6-Dimethyl-2-(3,4,5-trimethoxyphenylamino)pyrimidine () exhibits antiproliferative effects on keratinocytes (IC50 ~10 μM) via keratolytic and anti-inflammatory mechanisms. The trimethoxyphenyl group enhances π-stacking and hydrophobic interactions, whereas the allyloxy group may prioritize steric effects over direct binding interactions .

Disulfanyl Derivatives

Pyrimidines with disulfanyl substituents (e.g., 4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine, ) show inhibitory activity against SARS-CoV-2 main protease (IC50 = 1.379 μM). The disulfanyl group enables covalent binding or redox modulation, a mechanism distinct from the non-covalent interactions expected with the allyloxy group .

Biological Activity

4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine derivatives with prop-2-en-1-ol under basic conditions. The resultant compound can serve as a building block for more complex molecules in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. In particular, studies have shown that compounds similar to this compound inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | IC50 (μmol) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| Celecoxib | 0.04 ± 0.01 | Yes | Yes |

| 4,6-Dimethyl... | TBD | TBD | TBD |

The compound's effectiveness can be compared to established anti-inflammatory drugs like celecoxib and diclofenac, which are known for their COX inhibition capabilities .

Herbicidal Activity

In addition to anti-inflammatory effects, preliminary bioassays have indicated that derivatives of pyrimidines, including this compound, possess herbicidal activities against various monocotyledonous plants. For instance, studies reported high herbicidal activity against Digitaria sanguinalis at concentrations of 100 mg/L and 50 mg/L .

Table 2: Herbicidal Activity Against Monocotyledonous Plants

| Compound | Concentration (mg/L) | Target Species | Activity Level |

|---|---|---|---|

| 4,6-Dimethyl... | 100 | Digitaria sanguinalis | High |

| 50 | Digitaria sanguinalis | Moderate |

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often linked to specific structural features. For instance:

- Substituents : The presence of electron-donating groups can enhance anti-inflammatory activity.

- Positioning : The position of substituents on the pyrimidine ring influences the selectivity towards COX enzymes.

Studies suggest that modifications at the C2 and C4 positions significantly affect the compound's potency and selectivity .

Case Studies

Several case studies have highlighted the potential applications of pyrimidine derivatives in drug discovery:

- Anti-inflammatory Studies : A study demonstrated that certain pyrimidine derivatives exhibited stronger in vitro inhibitory effects against COX-2 than COX-1 enzymes, suggesting a selective anti-inflammatory profile.

- Herbicidal Efficacy : Another investigation revealed that modified pyrimidines showed promising results in controlling weed species in agricultural settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4,6-dimethyl-2-(prop-2-en-1-yloxy)pyrimidine and its derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling, as demonstrated in the preparation of structurally similar pyrimidine derivatives using boronic acids and halogenated precursors. For example, 2-iodo-4,6-dimethylpyrimidine can react with allyloxy-functionalized reagents under palladium catalysis . Characterization via - and -NMR spectroscopy is critical to confirm substitution patterns, while mass spectrometry (MS) verifies molecular weight. Reaction optimization may require adjusting solvent systems (e.g., THF or DMF) and temperature .

Q. What spectroscopic techniques are critical for confirming the structure of synthesized this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : -NMR identifies protons on the pyrimidine ring (e.g., methyl groups at δ ~2.5 ppm) and allyloxy substituents (δ ~4.5–5.5 ppm for vinyl protons). -NMR confirms carbons adjacent to electronegative atoms (e.g., C-O at δ ~160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns indicating stability of the allyloxy group.

- IR Spectroscopy : Stretching frequencies for C-O (~1250 cm) and C=N (~1600 cm) confirm functional groups .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific guidelines:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or vapors .

- Storage : Store in airtight containers at ambient temperature, away from oxidizing agents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in analyzing the crystal packing and intermolecular interactions of this compound?

- Methodological Answer : Mercury CSD enables:

- Visualization of Crystal Packing : Identify π-π stacking between pyrimidine rings (interplanar distances ~3.5–4.0 Å) and hydrogen-bonding networks (e.g., C-H···O/N interactions) .

- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., rings) to predict stability and polymorphism .

- Packing Similarity : Compare with analogous structures (e.g., 4,6-dimethyl-2-naphthalenylpyrimidine, P2/c space group) to assess lattice energy contributions .

Q. How do variations in substituents on the pyrimidine ring influence biological activity, as seen in receptor inhibition studies?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Allyloxy Group : Enhances lipophilicity, improving membrane permeability for cellular targets like RAGE (receptor for advanced glycation end products).

- Methyl Substitutions : 4,6-Dimethyl groups stabilize the pyrimidine ring’s conformation, optimizing binding to hydrophobic pockets. Tertiary amines in analogous compounds show improved inhibitory potency .

- Experimental Validation : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinities of derivatives .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can they be addressed?

- Methodological Answer : Common challenges include:

- Disorder in Allyloxy Groups : Model positional disorder with split atoms and refine occupancy ratios. Apply restraints (e.g., SIMU) to stabilize thermal motion parameters .

- Twinned Data : Use the TWIN command in SHELXL to handle non-merohedral twinning (common in monoclinic systems). Validate with R and Hooft parameter analysis .

- High-Resolution Data : Leverage SHELXL’s robust least-squares refinement for datasets with resolution <1.0 Å, incorporating anisotropic displacement parameters for non-H atoms .

Q. How can hydrogen-bonding patterns inform the design of co-crystals or salts for enhanced solubility?

- Methodological Answer :

- Donor/Acceptor Analysis : Map potential hydrogen-bond donors (e.g., pyrimidine N atoms) and acceptors (e.g., allyloxy O atoms) using Mercury.

- Co-former Selection : Target co-crystallizing agents (e.g., carboxylic acids) with complementary motifs (e.g., -COOH groups).

- Experimental Screening : Conduct slurry crystallization trials in solvents like ethanol/water mixtures. Characterize co-crystals via PXRD and DSC .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported biological activities of pyrimidine derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for RAGE inhibition) and control compounds.

- Purity Verification : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts.

- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubMed, ChemID Plus) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.